Sertralina cetona, (R)-

Descripción general

Descripción

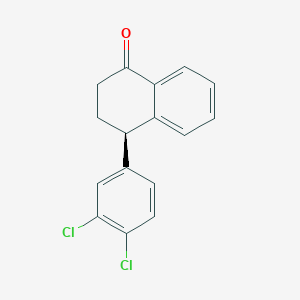

“®-4-(3,4-Dichlorophenyl)-1-tetralone” is a chemical compound that likely contains a tetralone backbone with a 3,4-dichlorophenyl group attached. Tetralones are cyclic ketones that are often used as building blocks in organic synthesis . The 3,4-dichlorophenyl group is a type of phenyl group that has chlorine atoms attached to the 3rd and 4th carbon atoms .

Molecular Structure Analysis

The molecular structure of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Aplicaciones Científicas De Investigación

Síntesis Químico-Enzimática de Sertralina

Sertralina cetona, ®-, se utiliza en la síntesis químico-enzimática de Sertralina, un fármaco antidepresivo establecido . Las ceto reductasas (KRED) se emplearon para producir un precursor quiral clave. La biorreducción de la tetralona racémica exhibió una excelente enantioselectividad (>99 % ee) y una proporción diastereomérica (99:1) a una conversión del 29 % .

Producción de Bloques de Construcción Enantiómeros Puros y Fármacos

Las excelentes propiedades mostradas por las enzimas en términos de selectividad y reactividad en condiciones de reacción suaves hacen de la biocatálisis una alternativa atractiva para la producción de bloques de construcción enantiómeros puros y fármacos . Este compuesto juega un papel crucial en tales procesos.

Síntesis de (+)-Sertralina

Este compuesto se utiliza en la síntesis de (+)-Sertralina . Los pasos clave en esta síntesis de (+)-sertralina a pequeña escala, de seis pasos (rendimiento general del 19 %), son la resolución cinética de la cetona racémica utilizando el catalizador ®-(+)-2-metil-CBS-oxazaborolidina y borano de N,N-dietilanilina como agente reductor .

Investigación sobre los Cuerpos Cetónicos

Si bien no está directamente relacionado con la Sertralina cetona, ®-, la investigación sobre los cuerpos cetónicos, en general, es un campo de estudio significativo. Cuestiones de investigación particulares incluyen una comparación directa de la efectividad terapéutica de las dietas cetogénicas frente a los suplementos de cetonas exógenas .

Investigación sobre Trastornos Metabólicos

La investigación sobre los cuerpos cetónicos también incluye una comparación de la efectividad de los cuerpos cetónicos en pacientes psiquiátricos con y sin trastornos metabólicos comórbidos conocidos, como la diabetes .

Caracterización de los Cuerpos Cetónicos

La caracterización más amplia de los cuerpos cetónicos es otra área de investigación que se relaciona indirectamente con la Sertralina cetona, ®- .

Direcciones Futuras

The future directions for research on “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent . Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other compounds.

Mecanismo De Acción

Target of Action

Sertraline, also known as ®-4-(3,4-Dichlorophenyl)-1-tetralone or ®-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2h)-one, primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This action helps to alleviate symptoms of depression and other psychiatric conditions .

Biochemical Pathways

Sertraline’s action on the serotonin reuptake transporter affects the serotonergic pathways in the brain . By increasing the availability of serotonin, it can influence various physiological and psychological processes, including mood regulation, sleep, and appetite .

Pharmacokinetics

Sertraline exhibits a linear pharmacokinetic profile with a half-life of about 26 hours . It is metabolized in the body to form a ketone and an alcohol, which are largely excreted renally as conjugates . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its therapeutic effectiveness .

Result of Action

The increased serotonergic activity resulting from sertraline’s action can lead to improved mood and reduced anxiety . It is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .

Action Environment

The action, efficacy, and stability of sertraline can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly if they interact with the same cytochrome P450 enzymes . Additionally, individual factors such as age, health status, and genetic variations in metabolism can also impact the drug’s effectiveness .

Análisis Bioquímico

Biochemical Properties

Sertraline ketone, ®-, plays a significant role in biochemical reactions, particularly in the synthesis of sertraline. It interacts with various enzymes, including ketoreductases (KREDs), which catalyze the reduction of the ketone group to produce the corresponding alcohol. This interaction is highly enantioselective, favoring the formation of the (S)-enantiomer. Additionally, sertraline ketone, ®-, can be oxidized using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst to yield the enantiopure (S)-ketone . These interactions highlight the compound’s importance in the chemoenzymatic synthesis of sertraline.

Molecular Mechanism

At the molecular level, sertraline ketone, ®-, exerts its effects primarily through its conversion to sertraline. The conversion involves the reduction of the ketone group by ketoreductases, followed by further chemical modifications. Sertraline, the active compound, binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin into presynaptic neurons. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of sertraline ketone, ®-, are crucial for its effective use in synthesis. The compound’s stability under various conditions, including temperature and pH, determines its shelf life and usability. Studies have shown that sertraline ketone, ®-, can be efficiently converted to its corresponding alcohol and further oxidized to the enantiopure (S)-ketone within a few hours . Long-term effects on cellular function are primarily associated with its conversion to sertraline, which has been extensively studied for its therapeutic effects over weeks of treatment .

Dosage Effects in Animal Models

The effects of sertraline ketone, ®-, at different dosages in animal models are not well-documented. Studies on sertraline provide insights into potential dosage effects. Sertraline exhibits dose-dependent effects on serotonin reuptake inhibition, with higher doses leading to more pronounced increases in serotonin levels. Toxic or adverse effects at high doses include gastrointestinal disturbances and potential impacts on liver function . These effects may be relevant when considering the dosage of sertraline ketone, ®-, in preclinical studies.

Metabolic Pathways

Sertraline ketone, ®-, is involved in metabolic pathways leading to the synthesis of sertraline. The compound undergoes reduction by ketoreductases to form the corresponding alcohol, which is then oxidized to the enantiopure (S)-ketone. This ketone serves as a precursor for further chemical modifications to produce sertraline. The metabolic pathways involve various enzymes and cofactors, including sodium hypochlorite and AZADO, which facilitate the oxidation process .

Transport and Distribution

The transport and distribution of sertraline ketone, ®-, within cells and tissues are not extensively studied. Its conversion to sertraline suggests that it may follow similar transport mechanisms. Sertraline is known to be distributed widely in tissues, including the brain, where it exerts its therapeutic effects. The compound’s lipophilic nature facilitates its passage through cell membranes and its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of sertraline ketone, ®-, is not well-documented. Its conversion to sertraline and subsequent effects on serotonin transporters suggest potential localization in synaptic vesicles and presynaptic terminals. Sertraline’s action on serotonin transporters indicates that it may be localized in regions where these transporters are abundant, such as the synaptic cleft and neuronal membranes .

Propiedades

IUPAC Name |

(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBHJNMQVKDMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155748-61-1 | |

| Record name | Sertraline ketone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE KETONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

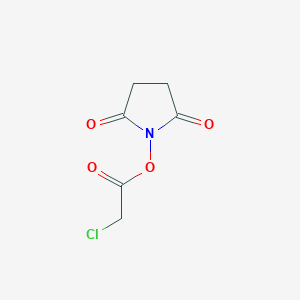

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)